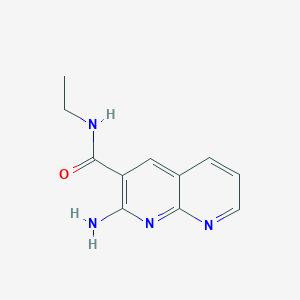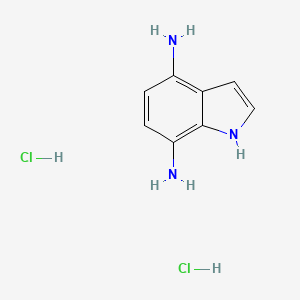
1h-Indole-4,7-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-4,7-diamine dihydrochloride is a chemical compound characterized by its indole structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is typically found as a white to light yellow solid powder and is known for its good solubility in water . It is used in various laboratory research applications and in the preparation of related compounds .
準備方法
The synthesis of 1H-Indole-4,7-diamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
化学反応の分析
1H-Indole-4,7-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
科学的研究の応用
1H-Indole-4,7-diamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, indole derivatives are known to play a role in cell signaling and have been studied for their potential therapeutic effects in treating cancer, microbial infections, and other diseases .
In medicine, indole derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer properties. They are also used in the development of drugs targeting various biological pathways and receptors . In the industry, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
作用機序
The mechanism of action of 1H-Indole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation . They can also inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and tyrosine kinases .
類似化合物との比較
1H-Indole-4,7-diamine dihydrochloride can be compared with other similar compounds, such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid. These compounds share the indole core structure but differ in their functional groups and chemical properties . For example, 1H-Indole-3-carbaldehyde is commonly used as a precursor in multicomponent reactions to synthesize biologically active molecules . In contrast, 1H-Indole-2-carboxylic acid is used in the synthesis of pharmaceuticals and agrochemicals .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C8H11Cl2N3 |
|---|---|
分子量 |
220.10 g/mol |
IUPAC名 |
1H-indole-4,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H |
InChIキー |
LZKHSPZUADSTAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

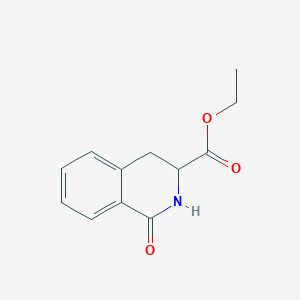
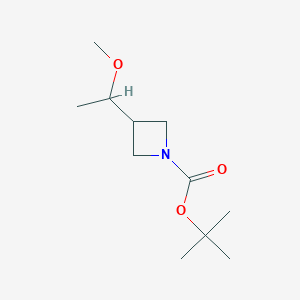



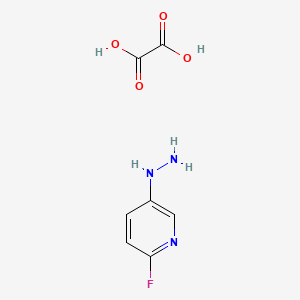
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
